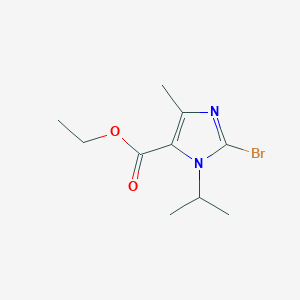

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, an isopropyl group, and a methyl group attached to the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a brominating agent in the presence of a catalyst. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and bromination steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazoles .

Scientific Research Applications

Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Mechanism of Action

The mechanism of action of Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

- Ethyl2-chloro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

- Ethyl2-fluoro-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

- Ethyl2-iodo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate

Comparison: Ethyl2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom can participate in specific substitution reactions and influence the compound’s overall reactivity and stability .

Biological Activity

Ethyl 2-bromo-1-isopropyl-4-methyl-1H-imidazole-5-carboxylate is a synthetic compound belonging to the imidazole family, characterized by its unique structural features, including an ethyl ester group, a bromine atom, and various alkyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C10H15BrN2O2 |

| Molecular Weight | 275.14 g/mol |

| IUPAC Name | ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate |

| InChI | InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3 |

| InChI Key | KJHQUMOPUXAPFP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C(N1C(C)C)Br)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in substitution reactions that can modify biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds within the imidazole family exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against a range of pathogens:

- Antibacterial : Exhibits activity against Gram-positive and Gram-negative bacteria.

- Antifungal : Shows potential in inhibiting fungal growth, particularly in pathogenic strains.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The compound has demonstrated:

- Inhibition of Cancer Cell Proliferation : In vitro assays have shown that it can inhibit the growth of various cancer cell lines.

Case Study Example

A study involving human cancer cell lines found that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Summary of Biological Activities

| Activity Type | Observations/Findings |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anticancer | Inhibits proliferation in cancer cell lines |

| Mechanism of Action | Interaction with enzymes and receptors |

Comparative Analysis

Comparative studies have highlighted the unique properties of this compound relative to other halogenated imidazoles:

| Compound | Biological Activity |

|---|---|

| Ethyl 2-bromo-1-isopropyl-4-methyl | Broad-spectrum antimicrobial activity |

| Ethyl 2-chloro-1-isopropyl-4-methyl | Limited efficacy against certain fungi |

| Ethyl 2-fluoro-1-isopropyl-4-methyl | Reduced cytotoxicity but less potent |

Future Directions

Ongoing research is focused on optimizing the structure of this compound to enhance its biological activity and reduce potential side effects. Investigations into combination therapies with existing antibiotics or anticancer agents are also being pursued to improve therapeutic outcomes.

Properties

Molecular Formula |

C10H15BrN2O2 |

|---|---|

Molecular Weight |

275.14 g/mol |

IUPAC Name |

ethyl 2-bromo-5-methyl-3-propan-2-ylimidazole-4-carboxylate |

InChI |

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)8-7(4)12-10(11)13(8)6(2)3/h6H,5H2,1-4H3 |

InChI Key |

KJHQUMOPUXAPFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N1C(C)C)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.